molecular formula C11H4Cl2N4 B14087083 Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)- CAS No. 110983-29-4

Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-

Cat. No.: B14087083
CAS No.: 110983-29-4
M. Wt: 263.08 g/mol
InChI Key: WNRIPYISZPAWJS-UHFFFAOYSA-N
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Description

It is characterized by its high density of 1.527 g/cm³ and a boiling point of 375°C at 760 mmHg . This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-, typically involves the reaction of 3,4-dichloroaniline with ethenetricarbonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxygenated compounds, while reduction reactions may produce reduced forms of the original compound .

Scientific Research Applications

Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-, has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including

Properties

CAS No.

110983-29-4

Molecular Formula

C11H4Cl2N4

Molecular Weight

263.08 g/mol

IUPAC Name

2-(3,4-dichloroanilino)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C11H4Cl2N4/c12-9-2-1-8(3-10(9)13)17-11(6-16)7(4-14)5-15/h1-3,17H

InChI Key

WNRIPYISZPAWJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=C(C#N)C#N)C#N)Cl)Cl

Origin of Product

United States

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